4-Acetyl-2-(2-methylthiazol-4-yl)thiazole

Physicochemical profiling ADME prediction Fragment-based drug discovery

Fragment molecule with 2,4'-bithiazole core validated in sphingosine kinase inhibitors (SphK1/2 IC50 ~7 μM) and bleomycin-family DNA binders. The 4-acetyl group provides a reactive ketone for direct reductive amination or Schiff base formation, excluding protection steps needed for carboxylate analogs. Ideal for FBDD growing/linking, SPR screening, and antimicrobial SAR libraries. Differentiated from generic thiazoles by specific substitution pattern determining target engagement. MW 224.3, LogP 2.78, 0 HBD ensure high ligand efficiency.

Molecular Formula C9H8N2OS2
Molecular Weight 224.3 g/mol
CAS No. 849066-64-4
Cat. No. B3057764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-2-(2-methylthiazol-4-yl)thiazole
CAS849066-64-4
Molecular FormulaC9H8N2OS2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C2=NC(=CS2)C(=O)C
InChIInChI=1S/C9H8N2OS2/c1-5(12)7-3-14-9(11-7)8-4-13-6(2)10-8/h3-4H,1-2H3
InChIKeyDYZFPIQKTUEXNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetyl-2-(2-methylthiazol-4-yl)thiazole (CAS 849066-64-4): Comparative Procurement Guide for Research Applications


4-Acetyl-2-(2-methylthiazol-4-yl)thiazole (CAS: 849066-64-4) is a heterocyclic bithiazole derivative with the molecular formula C₉H₈N₂OS₂ and a molecular weight of 224.3 g/mol . The compound comprises two thiazole rings linked via a C-C bond, with a 4-acetyl substituent on one ring and a 2-methyl group on the other . Structurally, it belongs to the 2,4'-bithiazole class, a scaffold recognized for its presence in biologically active natural products including bleomycin antibiotics [1]. The compound is commercially available as a fragment molecule for use in drug discovery, serving as a building block for molecular linking, expansion, and modification in the design of novel therapeutic candidates .

Why 4-Acetyl-2-(2-methylthiazol-4-yl)thiazole Cannot Be Replaced by Generic Bithiazole Analogs in Structure-Guided Research


Generic substitution of bithiazole derivatives fails because subtle structural variations in this scaffold produce pronounced, quantifiable differences in both biological activity and chemical reactivity [1]. The 2,4'-bithiazole core itself is a privileged pharmacophore present in bleomycin antibiotics and other natural products with diverse therapeutic activities [2], but the specific substitution pattern dictates target engagement and potency. For instance, structure-activity relationship (SAR) studies on thiazole derivatives demonstrate that increasing the size of substituents on the thiazole nucleus directly correlates with decreased antimicrobial activity [3]. Similarly, the presence and position of methyl and acetyl groups critically influence the electron density distribution, hydrogen-bonding capacity, and steric profile of the molecule [4], which in turn governs interactions with biological targets such as DNA, sphingosine kinases, and CYP enzymes. Consequently, procurement decisions based solely on core scaffold identity without accounting for precise substitution patterns risk selecting compounds with divergent binding affinities, synthetic utility, or pharmacological profiles. The following evidence items quantify these differential characteristics for 4-acetyl-2-(2-methylthiazol-4-yl)thiazole relative to its closest analogs.

Quantitative Differentiation of 4-Acetyl-2-(2-methylthiazol-4-yl)thiazole Versus Comparator Compounds


Comparison of Calculated Physicochemical Parameters: 4-Acetyl-2-(2-methylthiazol-4-yl)thiazole vs. 2'-Acetyl-[2,4'-bithiazole]-4-carboxylic Acid

The target compound exhibits distinct calculated physicochemical properties compared to its carboxylic acid analog, 2'-acetyl-[2,4'-bithiazole]-4-carboxylic acid (CAS: 21313-30-4). The carboxylic acid derivative possesses a topological polar surface area (TPSA) of 137 Ų and a predicted XLogP of 1.6 [1], whereas the target compound has a TPSA of 99.33 Ų and a calculated LogP of 2.77760 . These differences have direct implications for membrane permeability predictions and solubility profiles in fragment-based drug discovery campaigns [2].

Physicochemical profiling ADME prediction Fragment-based drug discovery

Structural Comparison: 2'-Methyl Substitution Pattern Distinguishes Target from Bithiazole Core Scaffolds Used in Kinase Inhibition

The target compound shares its 2'-methyl-2,4'-bithiazole core with N-(4-methylthiazol-2-yl)-(2,4'-bithiazol)-2'-amine (ST-1803), a dual sphingosine kinase inhibitor with IC₅₀ values of 7.3 μM against SphK1 and 6.5 μM against SphK2 [1]. The 2'-methyl substitution on the bithiazole core is a critical structural determinant in this aminothiazole class of SphK inhibitors, where SAR modifications using the SKI-II scaffold demonstrated that the bithiazole core with methyl substitution provides optimal potency [2]. In contrast, unsubstituted 2,4'-bithiazole core analogs lacking the 2'-methyl group show significantly reduced or absent SphK inhibitory activity in this chemical series [3].

Kinase inhibition SphK1/SphK2 Structure-activity relationship

Differentiation from 4-Carboxylate Bithiazole Derivatives in DNA-Targeting Applications

Unlike 2,4'-bithiazole-4-carboxylic acid derivatives that have been extensively studied as the DNA-intercalating moiety of bleomycin antibiotics [1], the target compound lacks the 4-carboxylate group and instead bears a 4-acetyl substituent. This structural distinction is functionally significant: aminoalkyl derivatives of 2,4'-bithiazole-4-carboxylic acid exhibit antitumor activity via DNA intercalation [2], whereas the target compound, with its 4-acetyl group, offers a distinct chemical handle for alternative synthetic derivatization. The 4-acetyl group is electron-withdrawing and provides a reactive ketone site for nucleophilic addition or condensation reactions , enabling synthetic pathways that are inaccessible with the 4-carboxylate series.

DNA binding Antitumor agents Bleomycin analogs

Comparative Reactivity: 4-Acetyl Group Enables Condensation Chemistry Not Accessible with 4-Unsubstituted or 4-Alkyl Bithiazole Analogs

The 4-acetyl ketone functionality of the target compound provides a versatile reactive center for condensation reactions, including Schiff base formation with primary amines and hydrazine derivatives. This contrasts with 2,4'-bithiazole analogs lacking the 4-acetyl group (such as ethyl 2'-methyl-[2,4'-bithiazole]-4-carboxylate, CAS: 174223-30-4), which require additional activation steps for further functionalization at the 4-position . The acetyl group serves as an electrophilic site enabling C-C and C-N bond formation under mild conditions [1], whereas unsubstituted bithiazole derivatives typically require metal-catalyzed cross-coupling or harsh electrophilic substitution conditions for functionalization [2].

Synthetic methodology Fragment elaboration Medicinal chemistry

Predicted ADME Profile Differentiates Target Compound from Higher Molecular Weight Bithiazole Derivatives

With a molecular weight of 224.3 Da, a LogP of 2.78, and two hydrogen bond acceptors (nitrogen atoms in thiazole rings plus the acetyl oxygen) with no hydrogen bond donors , the target compound falls well within Lipinski's Rule of Five criteria (MW < 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10). This contrasts sharply with more elaborate bithiazole derivatives such as ethyl 2'-(2-benzamidoethyl)-[2,4'-bithiazole]-4-carboxylate (CHEMBL2086880; MW = 424.51 Da) [1] and PDC-Bithiazol-EDA (MW = 742.92 g/mol) [2], which approach or exceed the 500 Da threshold. The lower molecular weight and favorable physicochemical profile of the target compound make it a more suitable starting point for lead optimization, where molecular complexity can be added strategically without risking violation of drug-likeness parameters .

Drug-likeness Lipinski's Rule of Five Fragment library design

Optimal Research and Procurement Applications for 4-Acetyl-2-(2-methylthiazol-4-yl)thiazole Based on Differential Evidence


Fragment-Based Drug Discovery (FBDD) Targeting Kinases with Bithiazole-Binding Pockets

The target compound is optimally deployed as a fragment hit in FBDD campaigns targeting kinases with affinity for 2,4'-bithiazole scaffolds, particularly sphingosine kinases (SphK1/SphK2). The 2'-methyl-2,4'-bithiazole core shared with the validated SphK inhibitor ST-1803 (SphK1 IC₅₀ = 7.3 μM, SphK2 IC₅₀ = 6.5 μM) [1] provides a biologically validated starting point, while the 4-acetyl group offers a tractable synthetic handle for fragment growing and linking strategies. The compound's favorable physicochemical profile (MW = 224.3, LogP = 2.78, no hydrogen bond donors) ensures efficient ligand binding without introducing excessive molecular complexity, allowing medicinal chemists to monitor ligand efficiency metrics during optimization. Procurement is specifically recommended for laboratories conducting SPR-based fragment screening, X-ray crystallography soaking experiments, or NMR-based fragment library assembly .

Synthesis of Novel Bleomycin-Inspired DNA-Targeting Agents

This compound serves as an advanced intermediate for the synthesis of DNA-targeting agents inspired by the bleomycin family of antitumor antibiotics, which feature a 2,4'-bithiazole DNA-intercalating moiety [1]. The 4-acetyl group provides a reactive ketone handle that enables facile condensation with aminoalkyl side chains to generate bithiazole-carboxamide derivatives, bypassing the multi-step protection-deprotection sequences required when starting from 4-carboxylate precursors . Unlike ethyl 2'-methyl-[2,4'-bithiazole]-4-carboxylate (CAS: 174223-30-4), which requires ester hydrolysis and activation for further functionalization , the 4-acetyl group permits direct reductive amination or Schiff base formation with primary amines under mild conditions. This application is particularly relevant for academic and industrial groups developing novel DNA-cleaving agents, sequence-selective DNA binders, or metal-chelating bithiazole conjugates for anticancer research.

Chemical Probe Development for Sphingolipid Signaling Pathway Investigation

The target compound is a strategic procurement choice for laboratories developing chemical probes to interrogate sphingosine-1-phosphate (S1P) signaling, a pathway implicated in cancer progression, inflammation, and autoimmune disorders [1]. The 2'-methyl-2,4'-bithiazole core is validated in the sphingosine kinase inhibitor chemotype, with the benchmark compound ST-1803 demonstrating dual SphK1/SphK2 inhibition (IC₅₀ values: 7.3 μM and 6.5 μM respectively) . The 4-acetyl group of the target compound provides a distinct vector for introducing reporter tags (fluorescent dyes, biotin, or photoaffinity labels) without compromising the core pharmacophore, enabling the development of activity-based probes, pull-down reagents, or imaging agents for target engagement studies . Its lower molecular weight compared to more elaborate bithiazole derivatives (70% lower than PDC-Bithiazol-EDA, MW = 742.92) minimizes the risk of introducing artifacts in cellular assays due to non-specific binding or membrane perturbation.

Combinatorial Library Synthesis for Antimicrobial SAR Studies

The compound is well-suited as a diversity-oriented synthesis building block for generating focused libraries of bithiazole derivatives for antimicrobial SAR evaluation. SAR studies on structurally related 2-(3-pyridyl)-4,5-disubstituted thiazoles have demonstrated that acetyl substitution at the 5-position can enhance antimicrobial activity, with 5-acetyl-4-methyl-2-(3-pyridyl)thiazole exhibiting MIC = 0.24 μg/mL against S. epidermidis (twofold more potent than ampicillin) and MIC = 0.48 μg/mL against G. candidum (equipotent with amphotericin B) [1]. The target compound's 4-acetyl group provides a similar ketone pharmacophore that may confer antimicrobial activity, while the 2'-methyl-2,4'-bithiazole core offers a distinct scaffold from the monothiazole series. Procurement is recommended for laboratories conducting parallel synthesis of bithiazole-based libraries via condensation, reductive amination, or heterocycle formation at the 4-acetyl site, followed by screening against bacterial and fungal pathogen panels .

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